2,2'-Dihydroxychalcone

Vue d'ensemble

Description

2,2’-Dihydroxychalcone is a type of chalcone, a class of organic compounds with the general formula C15H12O3. Chalcones are known for their diverse biological activities and are found in various plants. 2,2’-Dihydroxychalcone, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .

Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

Applications De Recherche Scientifique

Chemical Properties and Structure

2,2'-Dihydroxychalcone (C15H12O3) features two hydroxyl groups at the 2 and 2' positions of the chalcone backbone. This specific hydroxylation pattern is crucial for its biological activity and chemical reactivity. The compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a valuable subject of study.

Chemistry

- Synthesis Precursor : this compound serves as a precursor for synthesizing various flavonoids and other bioactive compounds. Its unique structure allows for modification to create derivatives with enhanced properties.

Biology

- Cellular Processes : Research indicates that this compound affects cellular processes such as apoptosis and cell cycle regulation. It has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways.

Medicine

-

Anticancer Activity :

- Mechanism of Action : It inhibits glutathione S-transferase (GST) activity in human colon cancer cells with an IC50 value of 28.9 μM. This inhibition sensitizes cancer cells to chemotherapeutic agents like chlorambucil and melphalan by disrupting detoxification pathways .

- Clinical Relevance : Pre-treatment with this compound significantly enhances the cytotoxicity of chlorambucil and melphalan in colon adenocarcinoma cells .

- Anti-inflammatory Properties :

Industry

- Material Development : The compound is utilized in developing new materials with antioxidant properties, which can be applied in food preservation and cosmetics.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human colon adenocarcinoma cells. The results indicated that pre-treatment with the compound significantly increased the sensitivity of these cells to chlorambucil and melphalan, demonstrating its potential as an adjuvant therapy in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, this compound was found to reduce levels of inflammatory cytokines and enzymes in BV2 microglial cells. This suggests its potential utility in treating neuroinflammatory conditions .

Mécanisme D'action

2,2’-Dihydroxychalcone exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Enzyme Inhibition: Inhibits enzymes such as glutathione transferase, which is involved in detoxification processes.

Signal Pathways: Modulates signaling pathways related to inflammation and cell survival, such as the NF-κB pathway.

Comparaison Avec Des Composés Similaires

- 2’-Hydroxychalcone

- 4’-Hydroxychalcone

- 2’,4’-Dihydroxychalcone

Comparison: 2,2’-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other hydroxychalcones, it has shown more potent antioxidant and enzyme inhibitory activities .

Activité Biologique

2,2'-Dihydroxychalcone (2,2'-DHC) is a naturally occurring compound belonging to the chalcone class of flavonoids. It has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of 2,2'-DHC, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

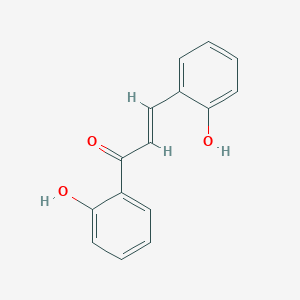

Chemical Structure and Properties

The chemical structure of 2,2'-DHC can be represented as follows:

This compound features two hydroxyl groups at the 2 and 2' positions of the chalcone backbone, which significantly influence its biological properties.

Anticancer Activity

Mechanism of Action

Research has shown that 2,2'-DHC exhibits potent anticancer properties through various mechanisms:

- Inhibition of Glutathione S-Transferase (GST) : A study reported that 2,2'-DHC inhibits GST activity in human colon cancer cells with an IC50 value of 28.9 μM. This inhibition enhances the sensitivity of cancer cells to chemotherapeutic agents like chlorambucil and melphalan by disrupting their detoxification pathways .

- Induction of Apoptosis : 2,2'-DHC has been shown to induce apoptosis in prostate cancer cells by causing cell cycle arrest and activating apoptotic pathways .

Case Studies and Data

Anti-inflammatory Properties

Research Findings

In addition to its anticancer effects, 2,2'-DHC demonstrates significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This activity is crucial for conditions characterized by chronic inflammation.

- Inhibition of Inflammatory Enzymes : Studies indicate that 2,2'-DHC downregulates enzymes involved in inflammation, such as iNOS and COX-2, thereby mitigating inflammatory responses in macrophages .

Antimicrobial Activity

Synergistic Effects with Antibiotics

Recent studies have explored the potential of 2,2'-DHC as an adjunct therapy to conventional antibiotics. For instance:

Q & A

Q. Basic: What are common synthetic routes for preparing 2,2'-Dihydroxychalcone (2,2'-DHC) and its derivatives?

The most widely used method is the Claisen-Schmidt condensation , which involves base-catalyzed aldol condensation between a hydroxyacetophenone derivative (e.g., 2-hydroxyacetophenone) and a substituted benzaldehyde under microwave irradiation or conventional heating. Microwave-assisted synthesis reduces reaction time (e.g., 5–10 minutes) and improves yields (70–85%) compared to traditional methods . Characterization typically involves TLC for purity assessment, elemental analysis (C, H, O), FT-IR (to confirm carbonyl and hydroxyl stretches at ~1600 cm⁻¹ and ~3200 cm⁻¹, respectively), and ¹H/¹³C NMR to verify α,β-unsaturated ketone geometry and substitution patterns .

Q. Basic: What analytical methods are employed to characterize 2,2'-DHC purity and structural integrity?

Key techniques include:

- HPLC with UV detection (λ = 280–320 nm) for quantifying purity and separating isomers .

- ¹H/¹³C NMR to confirm the chalcone scaffold and hydroxyl group positions (e.g., aromatic protons at δ 6.5–7.5 ppm, carbonyl carbon at ~190 ppm) .

- FT-IR spectroscopy to identify functional groups, particularly hydroxyl (-OH) and carbonyl (C=O) stretches .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of 2,2'-DHC derivatives?

Conflicting results (e.g., antiangiogenic activity in 2-chloro derivatives but not others ) require:

- Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., halogenation, methoxylation) to identify critical functional groups.

- Dose-response profiling : Testing across a broad concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .

- Multi-omics integration : Combining transcriptomics (e.g., RNA-seq) with metabolomics to identify off-target effects or compensatory pathways .

Q. Advanced: What experimental designs are optimal for studying 2,2'-DHC enzymatic cyclization by chalcone isomerase (CHI)?

- pH-dependent assays : Monitor flavanone formation at varying pH (6.0–7.5) to determine ionization requirements for the 2'-hydroxyl group .

- Solvent viscosity studies : Use glycerol or sucrose to distinguish diffusion-limited vs. chemically controlled steps (e.g., 4,2'-DHC cyclization is chemically limited at pH 6.0) .

- Isotope labeling : ¹⁸O tracing to track oxygen incorporation during cyclization .

Q. Basic: What biological activities are associated with 2,2'-DHC in preclinical studies?

- Antiangiogenic effects : Inhibition of HUVEC migration via VEGF/ERK pathway suppression (IC₅₀ = 10–20 µM) .

- CYP2B6 inhibition : Competitive inhibition of methadone metabolism (IC₅₀ = 4.0 µM) .

- GCH-I modulation : Disruption of tetrahydrobiopterin biosynthesis, relevant in nitric oxide signaling .

Q. Advanced: How do structural modifications explain contradictory SAR findings in 2,2'-DHC derivatives?

- Substituent position : 2'-hydroxyl is critical for CYP2B6 inhibition; shifting to 3'-position abolishes activity .

- Electron-withdrawing groups : Chlorination at C-2 enhances antiangiogenic activity by stabilizing the enone system, whereas methoxy groups reduce reactivity .

- Steric effects : Bulky substituents (e.g., 4',6'-dimethoxy) hinder β-cyclodextrin inclusion, altering solubility and bioavailability .

Q. Advanced: What computational strategies elucidate 2,2'-DHC interactions with biological targets?

- Molecular docking : Predict binding poses in CYP2B6 (e.g., hydrogen bonds with Thr302 and hydrophobic interactions with Phe206/Phe297) .

- Molecular dynamics (MD) : Simulate inclusion complexes with β-cyclodextrin to assess thermodynamic stability (ΔG = -8.73 kcal/mol for endothermic binding) .

- Quantum mechanics/molecular mechanics (QM/MM) : Map electron density changes during photoisomerization (e.g., cis-trans transitions in flavylium derivatives) .

Q. Advanced: How can researchers evaluate the photophysical properties of 2,2'-DHC for optochemical applications?

- Multiconfigurational CASSCF/CASPT2 calculations : Model excited-state dynamics and isomerization barriers in vacuo and solvent (e.g., water) .

- UV-Vis absorption spectroscopy : Detect π→π* transitions (~350 nm) and solvent-dependent shifts .

- Time-resolved fluorescence : Measure lifetimes (τ = 1–10 ns) to assess non-radiative decay pathways .

Propriétés

IUPAC Name |

1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCTKZLHCSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314576 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-80-3 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.